molecular formula C35H38N8O B3322094 Vevorisertib CAS No. 1416775-46-6

Vevorisertib

カタログ番号 B3322094
CAS番号: 1416775-46-6
分子量: 586.7 g/mol
InChIキー: NZDSLYATTDIDPH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vevorisertib, also known as ARQ 751, is an orally active, potent, and selective pan-AKT serine/threonine kinase inhibitor. It has been shown to inhibit AKT1 (IC50=0.55 nM), AKT2 (IC50=0.81 nM), and AKT3 (IC50=1.31 nM). Vevorisertib can be used for the research of solid tumors with PIK3CA / AKT / PTEN mutations .


Physical And Chemical Properties Analysis

Vevorisertib has a molecular formula of C35H38N8O and a molecular weight of 586.73 . The compound is stable if stored as directed .

科学的研究の応用

Hepatocellular Carcinoma Treatment

Vevorisertib, a novel AKT inhibitor, has shown promising results in the treatment of hepatocellular carcinoma (HCC). A study by Kurma et al. (2022) demonstrated that vevorisertib, both alone and in combination with sorafenib, significantly reduced tumor progression in a cirrhotic rat model of HCC. This study highlights vevorisertib's potential as a treatment option in HCC, particularly due to its ability to block the phosphorylation of AKT and its effectiveness in reducing tumor size and number (Kurma et al., 2022).

Role in Peripheral Neuropathy

Vevorisertib has been implicated in research related to peripheral neuropathy, particularly in the context of diabetes and chemotherapy-induced neuropathy. Studies have explored the role of VEGF (vascular endothelial growth factor) in peripheral neuropathy, suggesting that VEGF gene transfer could potentially reverse neuropathy caused by diabetes and chemotherapy drugs. While these studies do not directly involve vevorisertib, they provide context for understanding the broader landscape of research in which vevorisertib could play a role, especially considering its mechanism of action related to VEGF pathways (Schratzberger et al., 2001; Kirchmair et al., 2005; Isner et al., 2001).

Additional Research Context

Additional studies provide a broader context for understanding the scientific landscape in which vevorisertib operates. For instance, the role of VEGF in various cancers, the pharmacogenetics of cancer treatment, and the impact of VEGF-related therapies on tumor growth and metastasis are all areas of active research. These studies contribute to the overall understanding of the pathways and mechanisms that vevorisertib might influence, given its pharmacological profile and its interaction with key pathways like AKT and VEGF (Jordanova et al., 2008; Khromova et al., 2012; Giacomini et al., 2007).

作用機序

Vevorisertib acts as a potent and selective pan-AKT serine/threonine kinase inhibitor. It inhibits AKT1, AKT2, and AKT3, which are often activated in various types of cancers. By blocking the phosphorylation of AKT, Vevorisertib can be used for the research of solid tumors with PIK3CA / AKT / PTEN mutations .

Safety and Hazards

Vevorisertib should be handled with care to avoid inhalation and contact with skin, eyes, and clothing. In case of contact, it is recommended to flush the affected area with copious amounts of water and seek medical attention. It is not a hazardous substance or mixture .

特性

IUPAC Name

N-[1-[3-[3-[4-(1-aminocyclobutyl)phenyl]-2-(2-aminopyridin-3-yl)imidazo[4,5-b]pyridin-5-yl]phenyl]piperidin-4-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N8O/c1-23(44)41(2)26-15-20-42(21-16-26)28-7-3-6-24(22-28)30-13-14-31-34(39-30)43(33(40-31)29-8-4-19-38-32(29)36)27-11-9-25(10-12-27)35(37)17-5-18-35/h3-4,6-14,19,22,26H,5,15-18,20-21,37H2,1-2H3,(H2,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDSLYATTDIDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(CC1)C2=CC=CC(=C2)C3=NC4=C(C=C3)N=C(N4C5=CC=C(C=C5)C6(CCC6)N)C7=C(N=CC=C7)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1416775-46-6
Record name Vevorisertib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1416775466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VEVORISERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6SX910Y31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vevorisertib
Reactant of Route 2
Reactant of Route 2
Vevorisertib
Reactant of Route 3
Reactant of Route 3
Vevorisertib
Reactant of Route 4
Reactant of Route 4
Vevorisertib
Reactant of Route 5
Reactant of Route 5
Vevorisertib
Reactant of Route 6
Reactant of Route 6
Vevorisertib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。